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Compound of Interest

Compound Name: 4,5-Dihydrooxazole, 2-vinyl-

Cat. No.: B080637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the structural elucidation of

heterocyclic compounds is paramount. This guide provides a comparative spectroscopic

analysis of 2-vinyl-4,5-dihydrooxazole, a versatile building block, against its alkyl-substituted

analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document

aims to serve as a practical reference for the identification and characterization of these

important molecules.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 2-vinyl-4,5-dihydrooxazole

and its common alternatives, 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline. This data facilitates

a direct comparison of their structural and electronic properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ)
[ppm]

Multiplicity Assignment

2-Vinyl-4,5-

dihydrooxazole
~6.2-6.0 dd =CH- (vinyl)

~5.4-5.2 m =CH₂ (vinyl)

~4.3-4.1 t -O-CH₂-

~3.9-3.7 t -N-CH₂-

2-Methyl-2-oxazoline ~3.80 t -O-CH₂-

~3.45 t -N-CH₂-

~1.95 s -CH₃

2-Ethyl-2-oxazoline ~4.17 t -O-CH₂-

~3.82 t -N-CH₂-

~2.27 q -CH₂-CH₃

~1.08 t -CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) [ppm] Assignment

2-Vinyl-4,5-dihydrooxazole ~165 C=N

~130 =CH- (vinyl)

~120 =CH₂ (vinyl)

~67 -O-CH₂-

~55 -N-CH₂-

2-Methyl-2-oxazoline ~167 C=N

~67 -O-CH₂-

~54 -N-CH₂-

~14 -CH₃

2-Ethyl-2-oxazoline ~172 C=N

~67 -O-CH₂-

~54 -N-CH₂-

~22 -CH₂-CH₃

~10 -CH₂-CH₃

Table 3: FTIR Spectroscopic Data (Liquid Film/ATR)
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Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

2-Vinyl-4,5-

dihydrooxazole
~1645 Strong C=N stretch

~1630 Medium C=C stretch (vinyl)

~3080 Medium =C-H stretch (vinyl)

~1250 Strong C-O-C stretch

2-Methyl-2-oxazoline ~1670-1650 Strong C=N stretch[1]

~2980-2850 Medium-Strong C-H stretch (alkyl)

~1240 Strong C-O-C stretch

2-Ethyl-2-oxazoline ~1670-1650 Strong C=N stretch[1]

~2980-2850 Medium-Strong C-H stretch (alkyl)

~1240 Strong C-O-C stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Vinyl-4,5-dihydrooxazole 97 96, 68, 67, 54, 42, 41

2-Methyl-2-oxazoline 85 84, 70, 56, 42

2-Ethyl-2-oxazoline 99 98, 84, 70, 56, 42

Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are

generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Typically 10-12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Typically 200-220 ppm.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay (d1): 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory is commonly used for liquid samples.

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR

crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole

or ion trap analyzer).

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

Gas Chromatography Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: A temperature gradient is used to separate the components,

for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: A scan range of m/z 35-300 is typical for these compounds.

Ion Source Temperature: 230 °C.

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with

spectral libraries (e.g., NIST) for identification. The fragmentation patterns are analyzed to

confirm the structure.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 2-vinyl-4,5-dihydrooxazole.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic analysis

of a liquid organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-

vinyl-4,5-dihydrooxazole in comparison to its alkyl analogues. The provided data and protocols

are intended to assist researchers in the efficient and accurate structural analysis of these

compounds, thereby facilitating their application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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